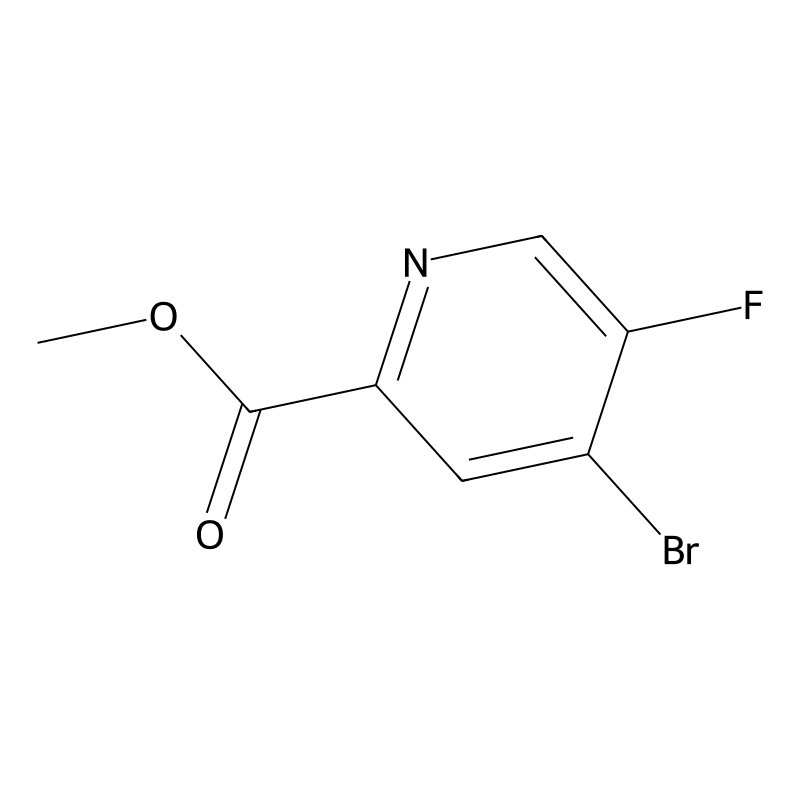

Methyl 4-bromo-5-fluoropicolinate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-bromo-5-fluoropicolinate is an organic compound characterized by its molecular formula . This compound is a derivative of picolinic acid, featuring bromine and fluorine substituents at the 4 and 5 positions of the pyridine ring, respectively. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals .

- Nucleophilic Substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

- Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common than substitution reactions. Common reagents for these processes include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of various derivatives with different functional groups.

Research indicates that methyl 4-bromo-5-fluoropicolinate exhibits significant biological activity. It has been studied for its potential to inhibit the growth of cancer cells in vitro, although the precise mechanisms remain to be fully elucidated. Additionally, it may interact with specific enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies .

The synthesis of methyl 4-bromo-5-fluoropicolinate typically involves several steps:

- Starting Materials: The synthesis usually begins with 5-bromo-4-fluoro-2-methylpyridine and methyl chloroformate.

- Reaction Conditions: This reaction is often catalyzed by bases such as triethylamine or pyridine under controlled conditions to optimize yield and purity. The process may be conducted in polar solvents like dimethyl sulfoxide or acetonitrile .

- Purification: After the reaction, purification is commonly achieved through column chromatography to isolate the desired product.

In industrial settings, these methods are scaled up to meet production demands while ensuring quality control through rigorous purification processes.

Methyl 4-bromo-5-fluoropicolinate has several notable applications:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents .

- Agrochemicals: The compound is utilized in developing herbicides and insecticides due to its reactivity and ability to form derivatives that can modulate biological activity .

- Organic Synthesis: Its unique structure makes it a versatile building block for synthesizing complex organic molecules used in various chemical formulations.

Several compounds share structural similarities with methyl 4-bromo-5-fluoropicolinate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-chloro-5-fluoropicolinate | Contains chlorine instead of bromine | |

| Methyl 4-bromo-5-chloropicolinate | Contains both bromine and chlorine | |

| Methyl 5-bromo-4-fluoropicolinate | Similar halogenated structure; different position | |

| Methyl 3-amino-6-bromo-5-fluoropyridine | Contains an amino group; potential for different biological activity |

Uniqueness

Methyl 4-bromo-5-fluoropicolinate is distinguished by its specific combination of bromine and fluorine substituents on the pyridine ring. This dual substitution enhances its reactivity compared to similar compounds, allowing it to participate in a broader range of